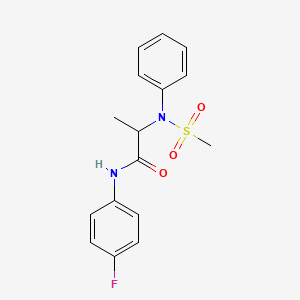
N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
説明
N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, commonly known as FMPA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FMPA is a protease inhibitor that targets the proteasome, a complex cellular machinery responsible for the degradation of unwanted or damaged proteins.
作用機序
FMPA inhibits the proteasome by binding to the active site of the 20S proteasome, which is responsible for the degradation of unwanted or damaged proteins. This binding leads to the accumulation of ubiquitinated proteins, which ultimately induces cell death. FMPA has been shown to be highly selective for the proteasome and does not affect other cellular pathways.
Biochemical and Physiological Effects
FMPA has been shown to have a number of biochemical and physiological effects. In addition to its proteasome inhibitory activity, FMPA has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. FMPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. However, FMPA has also been shown to have cytotoxic effects on normal cells, which may limit its therapeutic potential.
実験室実験の利点と制限
One of the main advantages of FMPA is its high selectivity for the proteasome, which makes it a useful tool for studying the role of the proteasome in cellular processes. Additionally, FMPA is relatively easy to synthesize and can be obtained in large quantities. However, FMPA has limitations in lab experiments, including its cytotoxic effects on normal cells and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of FMPA. One area of research is the development of FMPA derivatives with improved solubility and selectivity. Another area of research is the study of FMPA in combination with other anticancer agents to determine whether it can enhance their efficacy. Additionally, the role of the proteasome in other cellular processes, such as protein quality control and the regulation of gene expression, is an area of ongoing research that may lead to the development of new therapeutic strategies.
科学的研究の応用
FMPA has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the proteasome in a dose-dependent manner, leading to the accumulation of unwanted or damaged proteins and ultimately inducing cell death. FMPA has been tested in various cancer cell lines and has shown promising results as a potential anticancer agent. Additionally, FMPA has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(4-fluorophenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12(16(20)18-14-10-8-13(17)9-11-14)19(23(2,21)22)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZGWSGBGMCXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-methoxyphenyl)-3-[(4,6,7-trimethyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B3969102.png)
![1-[1-(3-nitrobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969112.png)
![1-methyl-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3969125.png)
![1'-[(4-methoxyphenyl)sulfonyl]-1,4'-bipiperidine oxalate](/img/structure/B3969133.png)
![2-(4-chlorophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B3969149.png)
![2-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B3969154.png)
![N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B3969157.png)
![N-(4-{[4-(1-azepanyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3969162.png)
![N-({[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3969163.png)
![2-{4-[1-(3-bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3969169.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide](/img/structure/B3969172.png)
![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3969175.png)
![4-[2-(2-fluorophenyl)ethyl]-5-(3-hydroxypropyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3969197.png)
